Cas no 1332075-63-4 (PI3kδ inhibitor 1)

PI3kδ inhibitor 1 化学的及び物理的性質
名前と識別子
-
- PI3kδ inhibitor 1
- 2-[1-[[2-(5-Fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol
- 2-[1-[[2-(5-fluoro-1H-indol-4-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol
-
- インチ: InChI=1S/C28H33FN6O2/c1-28(2,36)18-8-11-34(12-9-18)17-19-3-5-23-25(31-19)27(35-13-15-37-16-14-35)33-26(32-23)24-20-7-10-30-22(20)6-4-21(24)29/h3-7,10,18,30,36H,8-9,11-17H2,1-2H3
- InChIKey: ONEJEIKQLAZPNN-UHFFFAOYSA-N
- ほほえんだ: CC(O)(C1CCN(CC2=NC3=C(N4CCOCC4)N=C(C5=C(F)C=CC6=C5C=CN6)N=C3C=C2)CC1)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 37
- 回転可能化学結合数: 5
じっけんとくせい
- 密度みつど: 1.32
PI3kδ inhibitor 1 セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
PI3kδ inhibitor 1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC7874-250 mg |
PI3k(delta) inhibitor 1 |
1332075-63-4 | >98% | 250mg |
$1750.0 | 2022-02-28 | |
DC Chemicals | DC7874-100 mg |
PI3k(delta) inhibitor 1 |
1332075-63-4 | >98% | 100mg |
$900.0 | 2022-02-28 | |
DC Chemicals | DC7874-100mg |
PI3k(delta) inhibitor 1 |
1332075-63-4 | >98% | 100mg |
$900.0 | 2023-09-15 | |
DC Chemicals | DC7874-1g |
PI3k(delta) inhibitor 1 |
1332075-63-4 | >98% | 1g |
$3500.0 | 2023-09-15 | |
Ambeed | A948707-5mg |
PI3kδ inhibitor 1 |
1332075-63-4 | 98+% | 5mg |
$460.0 | 2025-02-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58064-5mg |
PI3kδ inhibitor 1 |
1332075-63-4 | 98% | 5mg |
¥3218.00 | 2023-09-07 | |
DC Chemicals | DC7874-1 g |
PI3k(delta) inhibitor 1 |
1332075-63-4 | >98% | 1g |
$3500.0 | 2022-02-28 | |
DC Chemicals | DC7874-250mg |
PI3k(delta) inhibitor 1 |
1332075-63-4 | >98% | 250mg |
$1750.0 | 2023-09-15 | |
Crysdot LLC | CD31003860-5mg |
PI3k(delta) inhibitor 1 |
1332075-63-4 | 98+% | 5mg |
$251 | 2024-07-18 |
PI3kδ inhibitor 1 関連文献
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
PI3kδ inhibitor 1に関する追加情報
Professional Introduction to PI3kδ Inhibitor 1 (CAS No. 1332075-63-4)
PI3kδ Inhibitor 1, chemically designated as CAS No. 1332075-63-4, represents a significant advancement in the field of targeted therapeutic agents. This compound belongs to the class of phosphoinositide 3-kinase (PI3K) delta (PI3kδ) inhibitors, which have garnered substantial attention in recent years due to their potent immunomodulatory and anti-cancer properties. The development of PI3kδ Inhibitor 1 has been driven by the need for more selective and effective drugs to address various pathological conditions, particularly those involving dysregulated immune responses and aberrant cell signaling pathways.
The PI3K signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and metabolism. Among the four major isoforms of PI3K (PI3Kα, β, γ, and δ), PI3kδ is predominantly expressed in immune cells such as T lymphocytes, B lymphocytes, natural killer (NK) cells, and monocytes. Its involvement in immune cell activation and function makes it an attractive target for therapeutic intervention in autoimmune diseases, inflammatory disorders, and cancer.
Recent studies have highlighted the pivotal role of PI3kδ in the pathogenesis of several diseases. For instance, excessive PI3kδ activation has been implicated in the progression of chronic lymphocytic leukemia (CLL), rheumatoid arthritis, and other autoimmune conditions. Consequently, there has been a concerted effort to develop small-molecule inhibitors that selectively block PI3kδ activity without affecting other isoforms. PI3kδ Inhibitor 1 stands out as one such compound due to its high specificity and efficacy.
The chemical structure of PI3kδ Inhibitor 1 (CAS No. 1332075-63-4) has been meticulously designed to optimize binding affinity to the ATP-binding site of the PI3kδ enzyme. This structural optimization has led to a compound with superior pharmacokinetic properties, including improved solubility and bioavailability. Preclinical studies have demonstrated that PI3kδ Inhibitor 1 effectively suppresses downstream signaling cascades activated by PI3kδ, leading to significant inhibition of immune cell proliferation and cytokine production.
In clinical trials, PI3kδ Inhibitor 1 has shown promising results in treating patients with relapsed or refractory B-cell malignancies. The compound's ability to selectively inhibit PI3kδ has translated into durable responses and manageable adverse effects profiles. Notably, patients who have progressed on other therapies have experienced significant tumor regression following treatment with PI3kδ Inhibitor 1.
The mechanism of action of PI3kδ Inhibitor 1 involves the disruption of key signaling pathways that drive cell survival and proliferation. By inhibiting PI3kδ, the compound prevents the phosphorylation of downstream targets such as Akt and mammalian target of rapamycin (mTOR). This blockade leads to reduced immune cell activation and an overall dampening of pro-inflammatory responses. Furthermore, PI3kδ Inhibitor 1 has been observed to induce apoptosis in malignant cells by impairing their survival signals.
One of the most compelling aspects of PI3kδ Inhibitor 1 is its potential for combination therapy with other anti-cancer agents. Studies have shown that its synergistic effects with chemotherapy or immunotherapy can enhance anti-tumor activity while minimizing resistance development. This multimodal approach holds promise for improving outcomes in patients with advanced malignancies.
The development of PI3kδ Inhibitor 1 also underscores the importance of structure-activity relationship (SAR) studies in optimizing drug candidates. By systematically modifying key structural features, researchers have been able to fine-tune the compound's potency and selectivity. This iterative process has resulted in a molecule that is both effective and well-tolerated by patients.
Future directions for PI3kδ Inhibitor 1 include exploring its use in additional therapeutic settings beyond oncology. Preliminary data suggest that it may have utility in managing autoimmune diseases by modulating T-cell responses without compromising protective immunity. Additionally, investigating its effects on other immune cell subsets could uncover new avenues for treating inflammatory disorders.
In conclusion, PI3kδ Inhibitor 1 (CAS No. 1332075-63-4) represents a landmark achievement in targeted therapy due to its high selectivity for the delta isoform of phosphoinositide 3-kinase. Its ability to modulate critical immune signaling pathways has translated into significant clinical benefits for patients with B-cell malignancies. As research continues to uncover new insights into the role of PI3K signaling in health and disease, compounds like PI3kδ Inhibitor 1 will undoubtedly play a pivotal role in shaping future treatment strategies.
1332075-63-4 (PI3kδ inhibitor 1) 関連製品
- 920376-03-0(N'-(5-chloropyridin-2-yl)-N-(3-methoxypropyl)ethanediamide)
- 1095632-67-9(3-(hydroxyamino)-3-imino-N-methyl-N-tetrahydrothiophen-3-yl-propanamide)
- 896333-09-8(2-(2-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one)
- 1009706-36-8(1-(2,3-dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione)
- 55981-29-8(2,5-Dibromo-1,3,4-thiadiazole)
- 522644-10-6((1S,2R)-2-aminocyclooctane-1-carboxylic acid,hydrochloride)
- 1344973-33-6((1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)
- 1803868-31-6(2-Bromo-1-(3-(bromomethyl)-4-nitrophenyl)propan-1-one)
- 1359215-27-2(2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
- 201608-14-2(Ac-DEVD-AFC)
